The compound is classified as a spirocyclic amine with a molecular structure that includes both an oxygen and a nitrogen atom within its ring system. It is often synthesized as a sulfonate salt, which enhances its stability and solubility compared to other forms, such as oxalate salts . The IUPAC name reflects its structural complexity, indicating the presence of a diphenylmethyl group, an oxygen atom, and a nitrogen atom within the spiro framework.
The synthesis of 6-(Diphenylmethyl)-2-oxa-6-azaspiro[3.3]heptane has been explored through various methods, primarily focusing on the formation of the spirocyclic structure via reactions involving brominated precursors and subsequent transformations.
The molecular structure of 6-(Diphenylmethyl)-2-oxa-6-azaspiro[3.3]heptane can be described in terms of its geometric and electronic characteristics:
6-(Diphenylmethyl)-2-oxa-6-azaspiro[3.3]heptane participates in various chemical reactions that leverage its unique structure:
The mechanism of action for 6-(Diphenylmethyl)-2-oxa-6-azaspiro[3.3]heptane largely depends on its interactions at the molecular level:
The physical and chemical properties of 6-(Diphenylmethyl)-2-oxa-6-azaspiro[3.3]heptane are crucial for understanding its behavior in various environments:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in polar solvents |
Stability | Stable as sulfonate salt |
The applications of 6-(Diphenylmethyl)-2-oxa-6-azaspiro[3.3]heptane span various fields:
Spirocyclic architectures represent a cornerstone of contemporary medicinal chemistry due to their three-dimensional complexity and ability to modulate key pharmacokinetic parameters. Among these, the 2-oxa-6-azaspiro[3.3]heptane core has emerged as a privileged scaffold for designing bioactive molecules with improved target selectivity and metabolic stability.
The 2-oxa-6-azaspiro[3.3]heptane system (C₅H₉NO, MW 99.13) is characterized by a central spiro carbon connecting two saturated heterocyclic rings: an oxetane (2-oxa) and an azetidine (6-aza) [3]. This compact, rigid bicycle exhibits several pharmacologically advantageous properties:
Stereoelectronics: The oxetane oxygen (σ* acceptor) and azetidine nitrogen (σ donor) create a polarized electronic environment that influences molecular conformation through gauche effects [3]. Density functional theory calculations indicate a scaffold density of 1.1±0.1 g/cm³, contributing to high spatial efficiency [3].
Solubility Profile: The heteroatom arrangement confers significant polarity (experimental LogP = -0.55) while maintaining moderate lipophilicity for membrane penetration [3] [4]. Computational models predict aqueous solubility of 94.7 mg/mL, substantially higher than traditional spirocyclic systems [4].
Conformational Restriction: The spiro junction locks the ring system in a puckered conformation (verified by X-ray crystallography), reducing entropic penalties upon target binding compared to flexible chains [2] [3]. This geometric constraint is quantified by the low number of rotatable bonds (zero) in the parent structure [4].
Table 1: Physicochemical Properties of 2-Oxa-6-azaspiro[3.3]heptane Core
Parameter | Value | Measurement Method |
---|---|---|
Molecular Weight | 99.13 g/mol | Calculated |
Density | 1.1 ± 0.1 g/cm³ | Experimental (predicted) |
LogP | -0.55 | Chromatographic determination |
Topological Polar Surface Area | 21.26 Ų | Computational modeling |
Rotatable Bonds | 0 | Computational analysis |
The strategic integration of azetidine and oxetane rings into spiro frameworks evolved through three key phases:
Early Exploration (Pre-2010): Initial syntheses focused on unsubstituted 2-oxa-6-azaspiro[3.3]heptane as a chemical curiosity, with CAS 1045709-32-7 first documented around 2011 [3]. Early batches were low-yield (≤15%) and required chromatographic purification, limiting utility.
Salt Formation Stage (2010-2015): To address handling challenges, stable salts like 2-oxa-6-azaspiro[3.3]heptane hemioxalate (C₁₂H₂₀N₂O₆) were developed [5]. These derivatives improved crystallinity but introduced molecular weight penalties counterproductive for lead optimization.
Advanced Derivatives (Post-2015): Innovations in N-functionalization enabled practical access to pharmacologically relevant analogs. The 6-benzyl derivative (CAS 46246-91-7, C₁₂H₁₅NO) established proof-of-concept for N-arylalkyl substitutions [7], while the 6-ethanamine variant (C₇H₁₄N₂O, CAS 54384-40-6) demonstrated adaptability for linker attachment [8].
The 6-(diphenylmethyl) group (benzhydryl moiety) introduced at the azetidine nitrogen creates the target compound 6-(diphenylmethyl)-2-oxa-6-azaspiro[3.3]heptane (C₁₈H₁₉NO, CAS 1045709-00-9) with distinct advantages:
Steric Modulation: The diphenylmethyl group imposes significant steric bulk (molar refractivity = 84.83), shielding the azetidine nitrogen from oxidative metabolism while maintaining a favorable LogP (calculated: 3.72) for CNS penetration [4] [6].
Pharmacophore Versatility: The two aromatic rings enable diverse binding interactions through:
Conformational flexibility between propeller and folded states [6]
Synthetic Handle: The benzhydryl group acts as a protecting group for the azetidine nitrogen during scaffold functionalization, later serving as a permanent pharmacophore element. Commercial suppliers like Hangzhou Huarong Pharm offer the compound at >98% purity (NLT 98%) for pharmaceutical development [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7